molecular formula C16H26N4O4 B7048380 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid

2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid

Cat. No.: B7048380
M. Wt: 338.40 g/mol
InChI Key: QPFWLEQSUVLMFQ-UHFFFAOYSA-N
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Description

2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is a complex organic compound featuring a piperazine ring, an oxadiazole moiety, and a butanoic acid group

Properties

IUPAC Name

2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-5-12-17-11(18-24-12)10-19-6-8-20(9-7-19)14(21)13(15(22)23)16(2,3)4/h13H,5-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFWLEQSUVLMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCN(CC2)C(=O)C(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment to Piperazine: : The oxadiazole derivative is then reacted with piperazine. This step often involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the piperazine ring.

  • Formation of the Butanoic Acid Derivative: : The final step involves the acylation of the piperazine derivative with 3,3-dimethylbutanoic acid chloride in the presence of a base such as triethylamine (TEA) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the oxadiazole ring, which is known for its antimicrobial and anti-inflammatory activities .

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The piperazine ring is a common motif in many pharmaceuticals, suggesting possible applications in treating neurological disorders or infections .

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid would depend on its specific biological target. Generally, compounds with piperazine and oxadiazole moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid lies in its combined structural features, which may confer a distinct pharmacological profile. The presence of both the oxadiazole and piperazine rings in a single molecule could result in synergistic effects, enhancing its biological activity and specificity.

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